molecular formula C7H14N6 B1590172 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine CAS No. 89292-91-1

5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No. B1590172
CAS RN: 89292-91-1
M. Wt: 182.23 g/mol
InChI Key: OGKMRAGLDFHRGA-UHFFFAOYSA-N
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Description

The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a related compound . It has a molecular weight of 192.26 and is stored at refrigerator temperatures . Another related compound is “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate” which is considered hazardous .


Synthesis Analysis

A series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were synthesized and evaluated for their in vitro antiproliferative activities .


Physical And Chemical Properties Analysis

The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” has a molecular weight of 192.26 . Another related compound “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate” is considered hazardous .

Scientific Research Applications

Synthesis and Serotonin Receptor Affinity

A series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines was designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent for human serotonin 5-HT6 receptor affinity. The study found that certain structural modifications could increase affinity for the 5-HT6R, suggesting potential for the development of new drugs targeting the 5-HT6 serotonin receptor, which is implicated in cognitive function (Łażewska et al., 2019).

Potential for Cognitive Impairment Treatment

Research on 1,3,5-triazine-piperazine derivatives identified them as a new chemical family of potent 5-HT6R ligands. These compounds showed significant procognitive action in behavioral tests in vivo, indicating their potential as innovative treatments for cognitive impairment (Latacz et al., 2019).

Histamine H4 Receptor Ligands

Another study focused on alkyl-1,3,5-triazinyl-methylpiperazines as novel histamine H4 receptor (hH4R) ligands, showing that specific derivatives exhibited significant hH4R affinity and behaved as antagonists in functional assays. This suggests their potential for treating inflammatory conditions (Łażewska et al., 2019).

Antimicrobial Activities

Some derivatives of "5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine" have been synthesized and screened for their antimicrobial activities. This research underscores the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for infections (Bektaş et al., 2007).

Inhibitors of 15-Lipoxygenase

Derivatives have also been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in the inflammatory process and diseases such as asthma and cancer. Specific compounds showed promising IC50 values, indicating their potential as inhibitors (Asghari et al., 2016).

Safety And Hazards

The compound “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-12-2-4-13(5-3-12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKMRAGLDFHRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533247
Record name 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

CAS RN

89292-91-1
Record name 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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